1,2-Dihexylbenzene

Catalog No.
S734270
CAS No.
65910-04-5
M.F
C18H30
M. Wt
246.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dihexylbenzene

CAS Number

65910-04-5

Product Name

1,2-Dihexylbenzene

IUPAC Name

1,2-dihexylbenzene

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

InChI

InChI=1S/C18H30/c1-3-5-7-9-13-17-15-11-12-16-18(17)14-10-8-6-4-2/h11-12,15-16H,3-10,13-14H2,1-2H3

InChI Key

GVSYDCGFYSVNAX-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC=CC=C1CCCCCC

Canonical SMILES

CCCCCCC1=CC=CC=C1CCCCCC

1,2-Dihexylbenzene is an aromatic hydrocarbon characterized by the presence of two hexyl groups attached to a benzene ring at the 1 and 2 positions. Its chemical formula is C18H30C_{18}H_{30}, and it has a molecular weight of approximately 246.44 g/mol. This compound is part of the alkyl-substituted benzene family, which is known for its diverse applications in both industrial and laboratory settings.

Currently, there is no significant research available on the specific mechanism of action of 1,2-dihexylbenzene in biological systems.

Information on the safety hazards of 1,2-dihexylbenzene is limited. As with most organic compounds, it is advisable to handle it with care, wearing gloves and working in a well-ventilated area. Potential hazards may include:

  • Skin irritation: The long alkyl chains can irritate the skin upon contact.
  • Low-level toxicity: Although specific data is lacking, prolonged exposure or ingestion may be harmful.
  • Combustible: Expected to be combustible due to its hydrocarbon structure.
Typical of alkylbenzenes:

  • Oxidation: The alkyl side chains are susceptible to oxidation, particularly at the benzylic carbon. This can lead to the formation of hydroperoxides and subsequently carboxylic acids under certain conditions, such as exposure to oxygen and light .
  • Electrophilic Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions. The presence of the hexyl groups can influence the reactivity and orientation of substitution due to their electron-donating properties.
  • Polymerization: Under specific conditions, 1,2-dihexylbenzene can polymerize, forming larger molecular structures that may have different physical properties.

1,2-Dihexylbenzene can be synthesized through several methods:

  • Friedel-Crafts Alkylation: This method involves the reaction of benzene with hexyl halides in the presence of a Lewis acid catalyst (such as aluminum chloride). This reaction allows for the introduction of hexyl groups onto the benzene ring.
  • Catalytic Hydrogenation: Starting from more complex precursors, catalytic hydrogenation can be employed to selectively reduce certain functional groups while preserving the aromatic structure.
  • Direct Alkylation: Advanced synthetic routes may involve direct alkylation techniques using modern reagents that facilitate the introduction of hexyl groups onto aromatic systems.

1,2-Dihexylbenzene finds various applications in:

  • Solvents: Due to its non-polar nature, it is used as a solvent in organic synthesis.
  • Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules.
  • Additives: In some formulations, it acts as an additive to enhance physical properties such as viscosity and stability.

Interaction studies involving 1,2-dihexylbenzene primarily focus on its reactivity with other chemical species. For example:

  • Reactivity with Oxidants: Investigations into how 1,2-dihexylbenzene reacts with oxidizing agents reveal insights into its stability and potential degradation pathways.
  • Biocompatibility Studies: Research into its interactions with biological systems is essential for assessing safety in applications involving human exposure or environmental impact.

Several compounds share structural similarities with 1,2-dihexylbenzene. These include:

Compound NameChemical FormulaMolecular WeightUnique Features
1,2-DiethylbenzeneC10H14C_{10}H_{14}134.22 g/molShorter ethyl chains; more volatile
1,2-DipropylbenzeneC12H18C_{12}H_{18}162.27 g/molIntermediate chain length; similar reactivity
1,2-DioctylbenzeneC22H34C_{22}H_{34}302.50 g/molLonger octyl chains; higher viscosity

Uniqueness

1,2-Dihexylbenzene's unique combination of two hexyl groups provides distinct physical properties such as higher viscosity compared to shorter-chain analogs like 1,2-diethylbenzene or 1,2-dipropylbenzene. Its longer alkyl chains also influence its solubility characteristics and potential applications in formulations requiring specific rheological properties.

XLogP3

7.8

Wikipedia

1,2-Dihexylbenzene

Dates

Last modified: 08-15-2023

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